REACTION_CXSMILES
|
[C:1]([C:4]1[CH:10]=[C:9]([C:11](=[O:13])[CH3:12])[C:7]([OH:8])=[CH:6][C:5]=1[OH:14])(=[O:3])[CH3:2].[OH-].[Na+].I[CH2:18][CH2:19][CH2:20][CH3:21]>O>[CH2:18]([C:6]1[C:7]([OH:8])=[C:9]([C:11](=[O:13])[CH3:12])[CH:10]=[C:4]([C:1](=[O:3])[CH3:2])[C:5]=1[OH:14])[CH2:19][CH2:20][CH3:21] |f:1.2|
|
Name
|
|
Quantity
|
485 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C1=C(C=C(O)C(=C1)C(C)=O)O
|
Name
|
|
Quantity
|
220 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
285 mL
|
Type
|
reactant
|
Smiles
|
ICCCC
|
Name
|
|
Quantity
|
2 L
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to 20°
|
Type
|
FILTRATION
|
Details
|
the yellow-white precipitate filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
WASH
|
Details
|
The solid was washed with dilute hydrochloric acid
|
Type
|
EXTRACTION
|
Details
|
extracted into chloroform (2×1.5 l)
|
Type
|
WASH
|
Details
|
the chloroform solution washed with water (2 l) and brine (1 l)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (anhyd. Na2SO4)
|
Type
|
FILTRATION
|
Details
|
Filtration and removal of solvent
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)C1=C(O)C(=CC(=C1O)C(C)=O)C(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 420 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |